3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
Description
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a benzoic acid derivative featuring a tert-butyl-substituted dioxoisoindole moiety linked via a carbonyl-amino bridge. This compound is structurally distinct due to the combination of a rigid dioxoisoindole core, a bulky tert-butyl group, and a carboxylic acid functional group.
Properties
IUPAC Name |
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGYULCWAFZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
The presence of the tert-butyl group and the dioxoisoindole moiety contributes to its unique biological properties.
Antimicrobial Activity
Research has shown that derivatives of benzoic acid, similar to the compound , exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related compounds demonstrated that certain benzoic acid derivatives showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
| Compound | Activity Against | Reference |
|---|---|---|
| SB-1 | Staphylococcus aureus, Enterococcus faecalis | |
| SB-2 | No significant activity |
The structural modifications in these compounds, particularly in the amine and carbonyl groups, may enhance their interaction with bacterial cell walls.
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of the carboxylic acid group is crucial for modulating inflammatory pathways.
- Mechanism : It is hypothesized that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is responsible for inflammation .
Anticancer Activity
The potential anticancer properties of this compound have been investigated in several studies.
- Case Study : Research has indicated that isoindole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound showed IC50 values in the micromolar range against various cancer cell lines .
Mechanistic Insights
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:
- Electrochemical Properties : The redox potential of similar compounds has been studied using cyclic voltammetry, revealing that electron transfer processes play a crucial role in their biological activities .
- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in inflammation and cancer progression.
Scientific Research Applications
The compound 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a notable chemical with various applications in scientific research, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 299.71 g/mol
- CAS Number : 345927-99-3
Structure
The structure of the compound features a benzoic acid moiety linked to an isoindole derivative, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The isoindole framework is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Drug Development
The compound serves as a lead structure in the development of new drugs targeting specific enzymes or receptors involved in disease processes. The incorporation of the tert-butyl group enhances lipophilicity, which can improve bioavailability.
Example: Enzyme Inhibition Studies
Inhibitory assays have demonstrated that modifications on the isoindole core can lead to potent inhibitors of enzymes like cyclooxygenase (COX), which is implicated in inflammatory diseases .
Material Science
The unique chemical structure allows for the development of novel materials, particularly in organic electronics and photonic devices. The ability to tune electronic properties through structural modifications makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Research Insight: OLED Applications
Studies have shown that incorporating isoindole derivatives into polymer matrices can enhance the efficiency of light emission due to improved charge transport properties .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a benzoic acid backbone with several analogs but diverges in substituent groups and appended heterocycles. Key structural comparisons include:
Key Observations :
- The tert-butyl group in the target compound enhances steric bulk compared to methoxyethoxy or phenyl substituents in analogs (e.g., WO90/09374 derivatives) .
Physicochemical Properties
While direct data for the target compound is sparse, inferences can be drawn from analogs:
- Solubility : The carboxylic acid group improves aqueous solubility compared to esters (e.g., ethyl ester derivatives in EP00342850) .
- Lipophilicity : The tert-butyl group likely increases logP relative to compounds with polar substituents (e.g., methoxyethoxymethyl groups in WO92/14706) .
- Stability : The dioxoisoindole core may confer hydrolytic stability over thiol-containing analogs (e.g., EP00361365 derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
